molecular formula C10H8F2N4O2 B6420282 2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325304-45-7

2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No. B6420282
CAS RN: 1325304-45-7
M. Wt: 254.19 g/mol
InChI Key: RZJDNNBGHBBPOQ-UHFFFAOYSA-N
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Description

“2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached . The term “acetohydrazide” suggests the presence of a functional group derived from acetic acid (a two-carbon acid) and hydrazine (a compound of nitrogen and hydrogen) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the difluorophenyl group, and the acetohydrazide group. These groups would likely contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and the strength of its intermolecular interactions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential biological activities given the known activities of other oxadiazole derivatives .

properties

IUPAC Name

2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O2/c11-6-1-5(2-7(12)3-6)10-16-15-9(18-10)4-8(17)14-13/h1-3H,4,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDNNBGHBBPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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